molecular formula C17H13ClN2OS B2380829 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether CAS No. 477864-13-4

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether

Cat. No.: B2380829
CAS No.: 477864-13-4
M. Wt: 328.81
InChI Key: OOTYJRFUEAHTIB-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether is a chemical compound of significant interest in pharmacological research, particularly in the study of G-protein coupled receptors (GPCRs). This pyrimidine-based compound is designed for use in scientific investigations and is not for diagnostic, therapeutic, or personal use. This compound belongs to a class of molecules known to act as allosteric modulators of the Cannabinoid CB1 receptor . Unlike orthosteric ligands that bind the receptor's primary site, allosteric modulators like this one bind to a distinct site, offering a potentially higher receptor subtype specificity and a "ceiling effect" that can fine-tune endogenous signaling without completely blocking it . Research into CB1 allosteric modulators is a promising avenue for developing new therapeutic strategies, as they may produce desired effects, such as antiobesity behavior, while minimizing the psychiatric side effects associated with orthosteric CB1 antagonists . The core pyrimidine structure is synthetically versatile and is found in allosteric modulators for various GPCRs, making this compound a valuable tool for exploring biased agonism and signal transduction pathways mediated via proteins like β-arrestin . Researchers can use this compound to probe complex CB1 receptor signaling networks, which involve inhibition of adenylyl cyclase, modulation of ion channels, and activation of members of the mitogen-activated protein (MAP) kinases . It is supplied for in vitro research applications. For comprehensive safety and handling information, please refer to the material safety data sheet (MSDS).

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-21-14-11-19-16(12-7-3-2-4-8-12)20-17(14)22-15-10-6-5-9-13(15)18/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTYJRFUEAHTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a chlorophenylthiol with a suitable electrophilic intermediate on the pyrimidine ring.

    Attachment of the Phenyl Group: The phenyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Pharmacological Research

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether has shown promise in pharmacological studies due to its interactions with various biological targets. It is being investigated for:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli50 µg/mL
  • Anticancer Properties : In vitro studies indicate that the compound can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases, leading to programmed cell death.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF-725Cell cycle arrest in G1 phase

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, particularly kinases involved in cancer progression. Its structure allows it to competitively inhibit these enzymes, which could lead to new therapeutic strategies for cancer treatment.

Chemical Synthesis

In synthetic chemistry, 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether serves as a versatile building block for synthesizing more complex molecules. Its unique substitution pattern on the pyrimidine ring makes it valuable for creating derivatives with enhanced biological activities.

Case Study on Antimicrobial Efficacy

A clinical trial investigated the efficacy of related sulfanyl compounds in treating skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates with minimal side effects, highlighting the potential of this compound in clinical applications.

Case Study on Anticancer Properties

Another study focused on the effect of the compound on tumor growth in xenograft models. The treated group exhibited a marked reduction in tumor size compared to the control group, suggesting its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position Variations: Ortho vs. Para Chlorophenyl

  • 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether (CAS 338954-61-3): This analog differs in the position of the chlorine atom on the phenyl ring (para instead of ortho). However, the ortho-substituted variant may exhibit enhanced metabolic stability due to hindered enzymatic access to the sulfanyl group .

Functional Group Modifications: Methoxy vs. Esters

  • Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4):
    Replacing the methoxy group with an ethyl carboxylate introduces a hydrolyzable ester, which may reduce metabolic stability but increase solubility in polar solvents. The methylsulfanyl group at position 2 further enhances lipophilicity compared to the phenyl group in the target compound .

Core Structure and Heterocyclic Variations

  • 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (CAS 338771-65-6):
    The substitution of phenyl at position 2 with pyridinyl introduces a nitrogen heteroatom, altering electronic properties and hydrogen-bonding capacity. The additional methoxy group on the sulfanyl-phenyl ring may enhance water solubility but reduce membrane permeability .

Sulfanyl Group Modifications

  • However, this may also increase toxicity risks .

Data Table: Structural and Functional Comparisons

Compound Name (CAS) Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Properties/Implications
Target Compound (Not specified) Phenyl 2-Chlorophenylsulfanyl Methoxy Balanced lipophilicity, moderate solubility
4-[(4-Chlorophenyl)sulfanyl] analog Phenyl 4-Chlorophenylsulfanyl Methoxy Reduced steric hindrance, improved enzyme binding
CAS 339019-54-4 Methylsulfanyl 2-Chlorophenylsulfanyl Ethyl carboxylate Higher lipophilicity, ester hydrolysis risk
CAS 338771-65-6 2-Pyridinyl 2-Methoxyphenylsulfanyl Methoxy Enhanced hydrogen bonding, reduced permeability
CAS 338954-61-3 Methylsulfanyl 4-Chlorophenylsulfanyl Methoxy High electron withdrawal, potential toxicity

Research Findings and Implications

  • Bioactivity : The ortho-chlorophenyl group in the target compound may confer selectivity for enzymes with sterically demanding active sites, as seen in kinase inhibitors .
  • Solubility : Methoxy groups generally improve aqueous solubility compared to esters or alkyl chains, as observed in analogs like CAS 338771-65-6 .
  • Metabolic Stability : Methyl ethers (target compound) are less prone to hydrolysis than esters (CAS 339019-54-4), suggesting longer half-lives in vivo .

Biological Activity

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features, including the pyrimidine ring and sulfanyl group, contribute to its potential therapeutic effects. This article reviews the biological activities of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C17H13ClN2OS
  • Molecular Weight : 328.82 g/mol

The presence of a chlorophenyl group and a sulfanyl moiety enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that thiazole derivatives, including compounds similar to 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether, exhibit potent antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activities. Studies have demonstrated that derivatives can inhibit inflammatory mediators, contributing to reduced inflammation in various models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antiviral Properties

Recent investigations into heterocyclic compounds have highlighted their potential as antiviral agents. Specifically, certain derivatives of pyrimidines have demonstrated efficacy against viral infections by inhibiting viral replication pathways . The structure of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether suggests it may also possess similar properties, warranting further exploration.

The biological activity of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : Its structural characteristics may allow it to bind to various receptors, modulating their activity and influencing cellular responses.
  • Protein Binding : Studies suggest that the compound could bind to proteins involved in disease pathways, potentially disrupting harmful interactions.

Case Studies

StudyFindings
Study on Antioxidant ActivityDemonstrated the ability of similar thiazole derivatives to scavenge free radicals effectively.
Anti-inflammatory ResearchFound significant reductions in inflammatory markers when tested in vivo.
Antiviral EfficacyHighlighted potential antiviral mechanisms against specific viruses, suggesting a pathway for further research .

Q & A

Q. What are the validated synthetic routes for 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether, and how can reaction progress be monitored?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Sulfanylation : Introducing the 2-chlorophenylthio group via nucleophilic aromatic substitution under controlled pH and temperature .
  • Etherification : Methyl ether formation at the 5-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation.
    Progress Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical at each stage to confirm intermediate formation and purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methyl ether protons at δ ~3.3–3.5 ppm, aromatic protons in the 2-chlorophenyl group at δ ~7.2–7.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass error .
  • IR Spectroscopy : Detect characteristic bands (e.g., C-O-C stretch at ~1100 cm⁻¹ for methyl ether) .
    Note : Cross-validation with computational methods (e.g., DFT-based NMR prediction) is recommended to resolve ambiguities .

Q. What are the standard protocols for assessing preliminary biological activity?

Methodological Answer:

  • In vitro screening : Use enzyme-linked assays (e.g., kinase inhibition) at concentrations of 1–100 µM, with controls for solvent interference .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
  • Data Interpretation : Normalize activity against reference compounds (e.g., staurosporine for kinase inhibition) and apply statistical tests (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

  • Dynamic Effects : Investigate restricted rotation of the 2-chlorophenylthio group using variable-temperature NMR to identify atropisomerism .
  • Impurity Analysis : Perform LC-MS to detect byproducts (e.g., incomplete etherification) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if suitable crystals are obtained .

Q. What experimental design principles apply to studying environmental fate and degradation pathways?

Methodological Answer:

  • Compartmental Analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems under controlled aerobic/anaerobic conditions .
  • Analytical Workflow :
    • Sample Preparation : Solid-phase extraction (SPE) for trace quantification.
    • Detection : LC-QTOF-MS to identify transformation products (e.g., sulfoxide derivatives) .
  • Statistical Design : Apply randomized block designs with split-split plots to account for variables like pH, temperature, and microbial activity .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer etherification .
  • Catalysis : Employ Pd/C or Ni catalysts for selective sulfanylation to reduce side reactions .
  • Waste Management : Segregate reaction waste (e.g., halogenated byproducts) and collaborate with certified treatment facilities for disposal .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and compare activity .
  • Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • Data Correlation : Apply multivariate analysis (PCA or PLS) to link electronic (Hammett σ) or steric parameters (Taft Eₛ) with bioactivity .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Force Field Calibration : Re-optimize docking parameters using co-crystallized ligand data from the PDB .
  • Solvent Effects : Include explicit solvent molecules (e.g., water) in molecular dynamics simulations to improve accuracy .
  • Experimental Replication : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives .

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